molecular formula C7H15NO4S B13282546 (4-Methoxyoxan-4-yl)methanesulfonamide

(4-Methoxyoxan-4-yl)methanesulfonamide

Cat. No.: B13282546
M. Wt: 209.27 g/mol
InChI Key: FHTWZXKPINKWNH-UHFFFAOYSA-N
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Description

(4-Methoxyoxan-4-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Sulfonamide-functionalized molecules are frequently investigated for their potential to inhibit enzymes like carbonic anhydrase . Compounds featuring tetrahydropyran (oxane) rings are valuable scaffolds in drug discovery due to their favorable physicochemical properties. The unique structure of this compound, combining a methoxy-substituted tetrahydropyran ring with a methanesulfonamide group, makes it a potentially useful intermediate or target for developing novel bioactive molecules. Research applications could include its use as a building block in organic synthesis or as a candidate for biological screening. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

(4-methoxyoxan-4-yl)methanesulfonamide

InChI

InChI=1S/C7H15NO4S/c1-11-7(6-13(8,9)10)2-4-12-5-3-7/h2-6H2,1H3,(H2,8,9,10)

InChI Key

FHTWZXKPINKWNH-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1)CS(=O)(=O)N

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Sulfonamide Formation Pathways

The formation of the S-N bond in sulfonamides is a cornerstone of organic synthesis, with several distinct mechanistic pathways available. These methods offer different advantages regarding substrate scope, reaction conditions, and functional group tolerance.

The most traditional and widely used method for constructing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.

The mechanism involves the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. The reaction is analogous to nucleophilic acyl substitution at a carbonyl carbon.

Key Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion is expelled, and the S-N bond is formed.

Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide.

Table 1: Comparison of Key Features in Nucleophilic Sulfonamide Formation
FeatureDescriptionReagents
Mechanism TypeNucleophilic SubstitutionAmine, Sulfonyl Chloride, Base
Key IntermediateTetrahedral Sulfur Species-
Driving ForceFormation of a stable S-N bond and expulsion of a good leaving group (Cl-)-
ByproductHCl (neutralized by base)Pyridine, Triethylamine

Radical-mediated reactions provide an alternative to traditional ionic pathways for forming sulfonamides. These methods often proceed under milder conditions and can tolerate a wider range of functional groups. Sulfonyl radicals are typically generated from precursors like sodium sulfinates, sulfonyl chlorides, or sulfonyl hydrazides through various initiation methods, including photoredox catalysis or chemical oxidation.

Once generated, the sulfonyl radical (RSO₂•) can engage in several transformations. One common pathway involves the radical adding to an alkene or alkyne, followed by trapping of the resulting carbon-centered radical. Another approach is the direct coupling of a sulfonyl radical with an amine-derived radical or an amine itself under oxidative conditions.

Table 2: Common Precursors for Radical-Mediated Sulfonylation
PrecursorMethod of Radical GenerationTypical Conditions
Sodium Sulfinates (RSO₂Na)Oxidation (e.g., with a persulfate) or photoredox catalysisMetal catalyst (e.g., Ag, Cu), persulfate, visible light
Sulfonyl Chlorides (RSO₂Cl)Single Electron Transfer (SET) reductionPhotocatalyst, light
Sulfonyl Hydrazides (RSO₂NHNH₂)OxidationOxidizing agent (e.g., TEMPO)
DABSO (DABCO•(SO₂)₂)Thermal or photochemical release of SO₂Heat or light, radical initiator

Modern synthetic strategies increasingly employ catalytic oxidative coupling to form the S-N bond directly from more fundamental precursors, such as thiols and amines. thieme-connect.comrsc.org These methods are atom-economical and avoid the pre-synthesis of activated sulfonyl species like sulfonyl chlorides.

A common mechanism involves the electrochemical or chemical oxidation of a thiol to a disulfide. acs.org Concurrently, the amine is oxidized to an aminium radical cation. acs.org The aminium radical then reacts with the disulfide to generate a sulfenamide intermediate. Subsequent oxidation steps convert the sulfenamide to a sulfinamide, and finally to the desired sulfonamide. rsc.orgacs.org This multi-step oxidative cascade can be driven by electricity or chemical oxidants, often mediated by metal catalysts. thieme-connect.comrsc.org

Proposed Electrochemical Mechanism:

Anodic Oxidation of Thiol: 2 RSH → RSSR + 2 H⁺ + 2 e⁻

Anodic Oxidation of Amine: R'₂NH → [R'₂NH]•⁺ + e⁻

Coupling: [R'₂NH]•⁺ + RSSR → R'₂NSR + [RSH]•⁺

Further Oxidation: The sulfenamide (R'₂NSR) undergoes two subsequent oxidation steps to yield the sulfonamide (R'₂NSO₂R). rsc.org

Decarboxylative cross-coupling reactions represent a powerful method for forming new bonds by utilizing readily available carboxylic acids as radical precursors. While "decarboxylative halosulfonylation" is not a standard named reaction, its mechanism can be postulated based on established principles of decarboxylative sulfonylation and halodecarboxylation. chemistryviews.orgacs.org

The reaction would likely proceed through a radical pathway initiated by a photocatalyst or a metal catalyst. chemistryviews.org A single-electron transfer (SET) from the carboxylate to an excited photocatalyst or a metal oxidant generates an acyloxy radical (RCO₂•). This radical rapidly loses carbon dioxide to form an alkyl or aryl radical (R•). This radical is then trapped by a sulfur dioxide surrogate (like DABSO) to form a sulfonyl radical (RSO₂•). Finally, the sulfonyl radical abstracts a halogen atom from a halogen source (e.g., an N-halosuccinimide) to yield the sulfonyl halide, which can then react with an amine to form the sulfonamide.

Postulated Key Steps:

Radical Generation: A carboxylic acid is converted to an alkyl/aryl radical via photocatalytic or metal-catalyzed decarboxylation. chemistryviews.org

SO₂ Trapping: The radical reacts with a sulfur dioxide source to form a sulfonyl radical.

Halogen Atom Transfer: The sulfonyl radical is trapped by a halogenating agent to form a sulfonyl halide.

The sulfonamide group is strongly electron-withdrawing, which can be exploited to activate adjacent double or triple bonds for cycloaddition reactions. Vinyl sulfonamides are effective dienophiles in Diels-Alder reactions and competent acceptors in 1,3-dipolar cycloadditions and Michael additions. nih.govenamine.net

In a [4+2] Diels-Alder cycloaddition, the vinyl sulfonamide acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the sulfonamide group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.

Similarly, in thiol-Michael additions, the vinyl sulfonamide serves as an excellent Michael acceptor. The reaction is initiated by the addition of a thiolate nucleophile to the β-carbon of the vinyl group. The increased electrophilicity of the double bond and the ability of the sulfonyl group to stabilize the resulting α-carbanion intermediate enhance the reaction rate compared to analogous vinyl acrylamides. nih.gov

Table 3: Cycloaddition Reactions Involving Vinyl Sulfonamides
Reaction TypeRole of Vinyl SulfonamideMechanism HighlightProduct
Diels-Alder [4+2]DienophileConcerted cycloaddition; electron-withdrawing group lowers LUMO energy.Six-membered ring (Cyclohexene derivative)
1,3-Dipolar CycloadditionDipolarophileReaction with a 1,3-dipole (e.g., azide, nitrile oxide).Five-membered heterocycle
Thiol-Michael AdditionMichael AcceptorNucleophilic conjugate addition of a thiol; sulfonamide group stabilizes the intermediate carbanion. nih.govThioether

Reactivity and Transformations of the Oxane Ring System

The oxane, or tetrahydropyran (THP), ring is a common motif in natural products and is generally considered a stable saturated heterocycle. nih.govyork.ac.uk Unlike its four-membered analogue, oxetane, the oxane ring possesses significantly less ring strain (5.6 kcal/mol for THF vs. 25.5 kcal/mol for oxetane), making it much less susceptible to ring-opening reactions. nih.gov

The reactivity of the (4-Methoxyoxan-4-yl)methanesulfonamide would therefore be dominated by its substituents rather than the ring itself.

Ring Stability: The oxane ring is stable to a wide range of conditions, including many oxidizing and reducing agents, as well as mild acids and bases. Ring-opening typically requires harsh conditions, such as strong Lewis acids or specific reagents like samarium(II) iodide, and is not a common transformation. acs.org

Ether Cleavage: The methoxy (B1213986) group at the C4 position is a simple ether. While generally stable, it could potentially be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding alcohol. This reaction is unlikely to occur without affecting other parts of the molecule.

Sulfonamide Reactivity: The methanesulfonamide (B31651) moiety provides a site for potential reactions. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other modifications at the nitrogen atom.

Table 4: Comparative Reactivity of Oxane and Oxetane Rings
PropertyOxane (Tetrahydropyran)Oxetane
Ring StrainLow (~5.6 kcal/mol for THF) nih.govHigh (~25.5 kcal/mol) nih.gov
Susceptibility to Ring-OpeningLow; requires harsh conditions or specific reagents. acs.orgHigh; readily opened by nucleophiles, acids, and Lewis acids. researchgate.net
General ReactivityDominated by substituents on the ring. nih.govOften dominated by ring-opening reactions. researchgate.net

Ring-Opening Reactions of Oxane and Related Cyclic Ethers

The reactivity of cyclic ethers towards ring-opening is largely dictated by the degree of ring strain. Small-ring systems, such as epoxides (three-membered rings) and oxetanes (four-membered rings), are characterized by significant angle and torsional strain. This inherent strain serves as a thermodynamic driving force, rendering them susceptible to ring-opening reactions under both acidic and basic conditions with a variety of nucleophiles.

In contrast, the oxane (tetrahydropyran) ring, a six-membered heterocycle, is comparatively strain-free, adopting a stable chair conformation similar to cyclohexane. Consequently, oxanes are significantly more resistant to ring-opening reactions. Unlike epoxides, which can be readily cleaved even with mild bases, oxanes are generally stable towards basic and nucleophilic reagents under standard conditions. Cleavage of the oxane C–O bond typically requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI) at elevated temperatures, which are not commonly employed when more labile functional groups are present. The stability of the oxane ring in this compound means that reactions targeting the sulfonamide portion of the molecule can be performed without significant risk of cleaving the heterocyclic ring.

Functionalization of the Oxane Ring System at the C-4 Position

Direct functionalization of saturated C–H bonds within the oxane ring, particularly at a position remote from the activating influence of the ring oxygen, presents a significant synthetic challenge. The C-4 position of the oxane ring in the title compound is a non-activated secondary carbon, making selective substitution difficult.

However, modern synthetic methodologies offer potential pathways for such transformations. Radical-mediated C–H functionalization has emerged as a powerful tool for derivatizing cyclic ethers. rsc.orgnih.gov These methods often employ photocatalysis or chemical initiators to generate a carbon-centered radical on the ether ring, which can then be trapped by a suitable reaction partner. While the α-position (C-2/C-6) is generally the most reactive site for hydrogen atom transfer (HAT) due to the stabilizing effect of the adjacent oxygen atom, conditions can be tuned to favor functionalization at other positions. mdpi.comnih.gov For instance, intramolecular HAT processes using a directing group temporarily attached to another part of the molecule could, in principle, direct functionalization to the C-4 position.

Another strategy involves a deconstructive-reconstructive approach, where the ring is opened to an acyclic intermediate, functionalized, and then re-cyclized. For example, reductive ring opening could yield a diol derivative, where the hydroxyl group corresponding to the C-4 position could be oxidized and subjected to nucleophilic addition before cyclization to reinstall the oxane ring with a new substituent at C-4. acs.orglondonmet.ac.uk

Stability Considerations of the Tetrahydropyranyl Ether Linkage

The structure of this compound features a specific type of acetal known as a tetrahydropyranyl (THP) ether at the C-4 position. THP ethers are widely utilized as protecting groups for alcohols in organic synthesis due to their distinct stability profile. thieme-connect.deorganic-chemistry.org

The THP ether linkage is characterized by its exceptional stability under a wide range of non-acidic conditions. It is resistant to strongly basic conditions (e.g., hydrolysis with NaOH or KOH), organometallic reagents (e.g., Grignard and organolithium reagents), and various reducing and oxidizing agents. thieme-connect.deorganic-chemistry.org This robustness allows for extensive chemical manipulation of other parts of a molecule without affecting the THP-protected hydroxyl group.

Conversely, the defining characteristic of the THP ether is its lability under acidic conditions. total-synthesis.comnih.gov The cleavage mechanism is initiated by protonation of the ether oxygen, followed by cleavage of the C–O bond to generate the alcohol and a resonance-stabilized oxocarbenium ion. youtube.com This reaction can be effected with a variety of protic and Lewis acids, often under very mild conditions, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent. total-synthesis.comnih.gov

Table 1: Stability of the Tetrahydropyranyl (THP) Ether Linkage
Condition/Reagent ClassStabilityTypical Reagents/Examples
Strong BasesStableNaOH, KOH, NaH, t-BuOK
OrganometallicsStableRMgX (Grignard), RLi
Hydride ReductantsStableLiAlH₄, NaBH₄
Oxidizing AgentsGenerally StablePCC, PDC, Swern, DMP
Catalytic HydrogenationStableH₂, Pd/C
Acidic ConditionsLabileHCl (aq), H₂SO₄, TsOH, PPTS, AcOH/H₂O

Functional Group Interconversions of Methanesulfonamide Derivatives

N-H Functionalization of the Sulfonamide Moiety

The sulfonamide N–H bond is acidic and can be readily deprotonated, allowing for a variety of functionalization reactions. Traditional methods include N-alkylation and N-arylation under basic conditions. However, recent advancements have focused on "late-stage functionalization" strategies that transform the sulfonamide from a terminal, robust functional group into a versatile synthetic handle. nih.gov

One prominent strategy involves the conversion of the primary sulfonamide into an N-sulfonylimine intermediate. This intermediate can then undergo reactions to generate a nucleophilic sulfinate anion, which can be trapped with a wide array of electrophiles. nih.gov Another innovative approach utilizes photocatalysis to convert the sulfonamide into a sulfonyl radical intermediate. ox.ac.ukacs.orgacs.orgnih.gov This highly reactive species can participate in various transformations, such as addition to alkenes to form complex sulfones, thereby expanding the chemical space accessible from a parent sulfonamide. acs.orgacs.org

Table 2: Representative N-H Functionalization Reactions of Sulfonamides
Reaction TypeIntermediateTypical ReagentsProduct Type
N-AlkylationSulfonamidate anionBase (e.g., K₂CO₃), Alkyl halide (R-X)Secondary Sulfonamide
N-ArylationSulfonamidate anionBuchwald-Hartwig or Ullmann coupling conditionsN-Aryl Sulfonamide
Deaminative FunctionalizationSulfinate anionNHC catalyst, Aldehyde; then electrophileSulfones, Sulfonic acids
Photocatalytic HydrosulfonylationSulfonyl radicalPhotocatalyst, Light, AlkeneSulfone

Transformations at the Sulfur Center

The tetracoordinate sulfur atom of the methanesulfonamide is an electrophilic center susceptible to nucleophilic attack. Nucleophilic substitution at the sulfonyl sulfur is a fundamental transformation for this functional group. mdpi.commdpi.com These reactions can proceed through either a concerted SN2-type mechanism, involving a single trigonal bipyramidal transition state, or a stepwise addition-elimination pathway that proceeds via a hypervalent sulfurane intermediate. mdpi.comiupac.org The operative mechanism depends on the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom.

Modern synthetic methods have enabled the conversion of the sulfonamide group into other sulfur-containing functionalities. As mentioned previously, the generation of sulfinate salt intermediates via NHC-catalyzed deamination provides a powerful entry point to diverse structures. nih.gov These sulfinates can be oxidized to sulfonic acids or can react with alkylating or arylating agents to furnish sulfones. thieme-connect.com The direct conversion of sulfonamides to sulfones can also be achieved under certain conditions, for example, by using triflic anhydride as an activating agent in the presence of an arene. thieme-connect.com These transformations underscore the growing utility of the sulfonamide group not just as a stable pharmacophore, but as a precursor for other important sulfur-based functional groups.

Advanced Spectroscopic Characterization of 4 Methoxyoxan 4 Yl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained.

The ¹H NMR spectrum of (4-Methoxyoxan-4-yl)methanesulfonamide is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally similar compounds, the expected chemical shifts are detailed in Table 1.

The protons of the oxane ring are expected to show complex splitting patterns due to axial and equatorial dispositions and their coupling with neighboring protons. The methylene (B1212753) protons adjacent to the oxygen atom (positions 2 and 6) would likely appear at the most downfield position within the ring system due to the deshielding effect of the oxygen. The protons at positions 3 and 5 would resonate at a more intermediate chemical shift. The methoxy (B1213986) group protons are anticipated to appear as a sharp singlet, characteristic of protons on a methyl group attached to an oxygen atom. The methanesulfonamide (B31651) methyl protons would also present as a singlet, but at a slightly different chemical shift compared to the methoxy protons. The amide (NH) proton is expected to be a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Oxane-H (axial, C2/C6)3.50 - 3.70d
Oxane-H (equatorial, C2/C6)3.80 - 4.00ddd
Oxane-H (axial, C3/C5)1.60 - 1.80m
Oxane-H (equatorial, C3/C5)2.00 - 2.20m
OCH₃3.30 - 3.50s
SO₂CH₃2.90 - 3.10s
NH5.00 - 7.00br s

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The predicted chemical shifts are summarized in Table 2.

The quaternary carbon at position 4 of the oxane ring, bonded to both an oxygen and the methoxy group, is expected to be significantly downfield. The carbons of the oxane ring adjacent to the ring oxygen (C2 and C6) will also be deshielded. The carbons at positions 3 and 5 are anticipated to appear at a more upfield region. The methoxy carbon and the methanesulfonamide methyl carbon will each produce a distinct signal. Computational studies on similar sulfonamides support these predicted chemical shift ranges. nih.gov

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C4 (Oxane)95 - 105
C2/C6 (Oxane)60 - 70
C3/C5 (Oxane)30 - 40
OCH₃50 - 60
SO₂CH₃40 - 50

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the oxane ring, confirming the adjacencies of the methylene groups. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the carbon signals of the oxane ring and the methyl groups based on the already assigned proton signals. sdsu.edupressbooks.pub

Together, these 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound.

Deuterium labeling, where a hydrogen atom is replaced by its isotope deuterium, is a powerful technique for assigning specific vibrational modes in IR and Raman spectroscopy. chem-station.comacs.org By observing the shift in the vibrational frequency upon deuteration, one can confidently assign the bands corresponding to the vibrations of the labeled C-H or N-H bonds. For this compound, selective deuteration of the N-H proton of the sulfonamide group would be particularly informative for pinpointing the S-N stretching and N-H bending vibrations in the IR and Raman spectra.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The sulfonamide functional group has several characteristic vibrational modes. The S-N stretching vibration is of particular interest as it is a key feature of this functional group. In the infrared spectra of methanesulfonamide derivatives, the S-N stretching vibrations are typically observed in the range of 947–836 cm⁻¹. jst.go.jp For N-monosubstituted sulfonamides, this band is generally found in the lower wavenumber region of this range. jst.go.jp Theoretical calculations using Density Functional Theory (DFT) on related sulfonamides have shown that the S-N stretching vibration can be computationally predicted and is in good agreement with experimental data. nih.govresearchgate.net

For this compound, the S-N stretching vibration is expected to appear as a medium to strong band in the IR and Raman spectra within the aforementioned range. The exact position of this band can be influenced by the electronic and steric effects of the substituted oxane ring.

Interactive Data Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3350 - 3250
C-H Stretch (Aliphatic)3000 - 2850
S=O Asymmetric Stretch1350 - 1300
S=O Symmetric Stretch1160 - 1120
C-O Stretch (Ether)1150 - 1085
S-N Stretch950 - 850

Note: Predicted values are based on analogous structures and may vary based on the physical state of the sample and experimental conditions.

Identification of Sulfonyl Group Frequencies

The sulfonyl group (R-SO₂-R') is a key functional moiety in this compound, and its presence is readily identifiable through infrared (IR) spectroscopy. This functional group gives rise to two distinct and strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

The asymmetric stretching of the S=O bonds in a sulfonyl group is typically observed at higher wavenumbers and is generally a very strong band. For sulfonamides, this band is expected in the range of 1370-1330 cm⁻¹ . The symmetric stretching vibration, also a strong band, is found at a lower frequency, generally in the 1180-1160 cm⁻¹ region. The exact positions of these bands can be influenced by the electronic environment of the sulfonyl group and the physical state of the sample.

In addition to the characteristic S=O stretching frequencies, other vibrations associated with the sulfonyl moiety, such as S-N stretching, may also be observed, although they are generally weaker and can be coupled with other vibrations in the molecule, making them less diagnostic.

Table 1: Expected Infrared Absorption Frequencies for the Sulfonyl Group in this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Asymmetric S=O Stretch1370-1330Strong
Symmetric S=O Stretch1180-1160Strong
S-N Stretch940-900Medium

Characterization of Oxane Ring Vibrations

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, also presents a set of characteristic vibrations in the infrared spectrum. The most prominent of these is the C-O-C asymmetric stretching vibration, which is typically a strong band found in the region of 1150-1085 cm⁻¹ . The corresponding symmetric C-O-C stretching vibration is generally weaker and appears at a lower frequency.

The oxane ring also contains multiple methylene (-CH₂) groups, which will exhibit their own characteristic stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations of the methylene groups are expected in the 2950-2850 cm⁻¹ range. The scissoring (bending) vibration of the CH₂ groups is typically observed around 1470-1445 cm⁻¹ .

Furthermore, the entire ring structure can undergo "breathing" vibrations, which are often found in the fingerprint region of the spectrum and are highly characteristic of the specific cyclic structure.

Table 2: Expected Infrared Absorption Frequencies for the Oxane Ring in this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Asymmetric C-H Stretch (CH₂)~2925Strong
Symmetric C-H Stretch (CH₂)~2855Medium
CH₂ Scissoring (Bending)1470-1445Medium
Asymmetric C-O-C Stretch1150-1085Strong

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. fiveable.mechimia.ch For this compound, with the molecular formula C₆H₁₃NO₄S, HRMS would be crucial for confirming this composition.

The theoretical monoisotopic mass of this compound is calculated as follows:

(6 * 12.000000) for Carbon

(13 * 1.007825) for Hydrogen

(1 * 14.003074) for Nitrogen

(4 * 15.994915) for Oxygen

(1 * 31.972071) for Sulfur

This results in a theoretical exact mass of 195.05655 Da . An experimental HRMS measurement yielding a mass very close to this value (typically within 5 ppm) would provide strong evidence for the proposed molecular formula. researchgate.net

Table 3: Theoretical Exact Mass for this compound

Molecular FormulaIon SpeciesTheoretical Exact Mass (Da)
C₆H₁₃NO₄S[M+H]⁺196.06433
C₆H₁₃NO₄S[M+Na]⁺218.04627
C₆H₁₃NO₄S[M-H]⁻194.04877

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern of this compound in a mass spectrometer provides valuable information for confirming its structure. Based on the functional groups present, several key fragmentation pathways can be predicted. Common fragmentation patterns for sulfonamides have been studied and often involve cleavage of the S-N and C-S bonds, as well as rearrangements. nih.govnih.gov

A likely fragmentation pathway would involve the cleavage of the C-S bond, separating the oxane moiety from the methanesulfonamide group. Another probable fragmentation is the loss of the methoxy group from the oxane ring. The sulfonamide portion can also fragment, for instance, through the loss of SO₂. nih.govresearchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

Proposed Fragment IonMolecular Formula of FragmentPredicted m/z
[M - OCH₃]⁺C₅H₁₀NO₃S⁺164.0381
[M - CH₃SO₂NH₂]⁺C₅H₉O₂⁺101.0603
[CH₃SO₂NH₂]⁺CH₅NO₂S⁺95.0068
[Oxane Ring Fragmentation, e.g., loss of C₂H₄O]⁺C₄H₉NO₃S⁺151.0303
[M - SO₂]⁺C₆H₁₃NO₂⁺131.0946

X-ray Crystallography

Determination of Solid-State Molecular Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. numberanalytics.comnih.govazolifesciences.com If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would provide precise atomic coordinates.

This data would allow for the unambiguous determination of:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., S=O, S-N, C-O, C-C) and the angles between them.

Conformation: The exact conformation of the oxane ring (likely a chair conformation) and the rotational arrangement around the C-S and S-N bonds.

Stereochemistry: If the compound is chiral, its absolute configuration could be determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any intermolecular interactions, such as hydrogen bonding involving the N-H of the sulfonamide and the oxygen atoms, which dictate the macroscopic properties of the solid.

While experimental data is not currently available, the insights from an X-ray crystal structure would be invaluable for understanding the molecule's shape, polarity, and potential interactions with other molecules. rigaku.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is contingent upon the availability of single-crystal X-ray diffraction data. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, enabling a detailed examination of how individual molecules are arranged and the nature of the non-covalent forces that govern their assembly into a crystalline solid.

At present, a search of publicly available crystallographic databases and the scientific literature did not yield a crystal structure for this compound. Therefore, a detailed, experimentally-derived description of its crystal packing and specific intermolecular interactions, including hydrogen bonds, cannot be provided.

Hypothetical Intermolecular Interactions

Based on the molecular structure of this compound, several types of intermolecular interactions could be anticipated in the solid state. The methanesulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). The oxygen atom of the methoxy group (-OCH₃) and the oxygen atom within the oxane ring can also act as hydrogen bond acceptors.

It is therefore highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds. The primary hydrogen bonding motif would likely involve the sulfonamide N-H group as the donor and the sulfonyl oxygen atoms as acceptors, leading to the formation of dimers or extended chains. Further interactions could involve the methoxy and oxane oxygen atoms, contributing to a more complex three-dimensional hydrogen-bonding network.

Future Directions

To elucidate the precise crystal packing and intermolecular interactions of this compound, a single-crystal X-ray diffraction study would be required. Such an investigation would provide definitive information on:

Unit Cell Parameters: The dimensions and angles of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.

Molecular Conformation: The precise three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Detailed geometric parameters (distances and angles) of all hydrogen bonds and other non-covalent interactions, such as van der Waals forces.

This experimental data would allow for the creation of detailed data tables summarizing key crystallographic and hydrogen bonding parameters, as exemplified in the hypothetical tables below.

Hypothetical Data Tables (Pending Experimental Data)

Should crystallographic data become available, it would be presented in tables similar to these:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₆H₁₃NO₄S
Formula weight195.24
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (Mg/m³)Data not available
Absorption coefficient (mm⁻¹)Data not available
F(000)Data not available

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound.

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
N—H···OData not availableData not availableData not availableData not available
C—H···OData not availableData not availableData not availableData not available

D = donor atom; H = hydrogen atom; A = acceptor atom.

Theoretical and Computational Investigations of 4 Methoxyoxan 4 Yl Methanesulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. indexcopernicus.comnanobioletters.com It is a primary tool for predicting a wide range of molecular properties. For a molecule like (4-Methoxyoxan-4-yl)methanesulfonamide, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G+(d,p), would be the standard approach. nih.govindexcopernicus.com

Geometry Optimization and Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium structure. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. nih.gov For sulfonamide derivatives, it is crucial to accurately model the geometry around the sulfur atom. Studies have shown that the inclusion of specific types of basis functions, such as f-type polarization functions, can improve the accuracy of these calculations for sulfur-containing compounds. researchgate.net The resulting optimized structure provides key parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table is for illustrative purposes only, showing typical parameters that would be calculated. Actual values for this compound are not available.

ParameterAtom ConnectionCalculated Value (Å or °)
Bond LengthS-O11.45
Bond LengthS-O21.45
Bond LengthS-N1.65
Bond LengthS-C1.78
Bond AngleO1-S-O2120.0
Bond AngleN-S-C107.0
Dihedral AngleO1-S-N-H60.0

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Once the geometry is optimized, DFT can be used to predict spectroscopic data, which is invaluable for experimental characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions are crucial for assigning signals in experimental spectra and confirming molecular structures. The accuracy of these predictions can be high, with mean absolute errors often below 0.3 ppm for ¹H and 2.0 ppm for ¹³C. nih.gov

Vibrational Frequencies: Theoretical infrared (IR) spectra can be calculated by determining the harmonic vibrational frequencies of the molecule. mdpi.comnih.gov These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). Comparing the computed spectrum with an experimental one helps in assigning specific absorption bands to functional groups, such as the characteristic symmetric and asymmetric stretching frequencies of the SO₂ group in the sulfonamide moiety. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)

Analysis of the electronic structure provides insight into the molecule's reactivity and stability.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nanobioletters.commdpi.com

Charge Distribution: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. indexcopernicus.comnanobioletters.com It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For a sulfonamide, the oxygen atoms of the sulfonyl group would be expected to show a negative electrostatic potential.

Table 2: Key Electronic Properties (Hypothetical Data) This table illustrates the type of data generated from electronic structure analysis. Actual values for the target compound are not available.

PropertyCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy1.5
HOMO-LUMO Gap9.0

Calculation of Interaction Energies

DFT is also employed to study how a molecule interacts with other molecules, such as a solvent or a biological receptor. mdpi.com By calculating the energy of a complex (e.g., the molecule bound to a protein) and comparing it to the energies of the individual isolated molecules, the interaction energy can be determined. This is fundamental in computational pharmacology and drug design for predicting the binding affinity of a potential drug candidate to its target. nih.govfrontiersin.org

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present under experimental conditions. nih.gov

Exploration of Low-Energy Conformers of the Oxane Ring and Sulfonamide Moiety

For this compound, conformational flexibility exists in both the oxane (tetrahydropyran) ring and the sulfonamide group.

Oxane Ring: The oxane ring typically adopts a stable "chair" conformation. However, other forms like "boat" or "twist-boat" could exist, and computational methods would be used to calculate the relative energies of these conformers to identify the most favorable one.

Molecular Mechanics (MM2) for Stereochemical Predictions

The stereochemical arrangement of this compound is fundamental to its potential interactions with biological systems. Molecular Mechanics, specifically the MM2 force field, provides a computationally efficient method to explore the conformational landscape of this molecule and predict its most stable three-dimensional structures. numberanalytics.com This classical mechanical approach models molecules as a collection of atoms connected by bonds, with the potential energy of a given conformation calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. rsc.org

For this compound, the key areas of conformational flexibility include the orientation of the methoxy (B1213986) group, the puckering of the oxane ring, and the rotation around the C-S and S-N bonds of the methanesulfonamide (B31651) moiety. A systematic conformational search using the MM2 force field would be performed to identify local energy minima on the potential energy surface. The relative energies of these conformers can then be calculated and their populations at a given temperature estimated using the Boltzmann distribution.

The primary goal of this analysis is to identify the global minimum energy conformation, which represents the most likely structure of the molecule in a non-interacting environment. Furthermore, understanding the energy barriers between different conformers provides insight into the molecule's flexibility. For instance, the oxane ring can exist in various chair, boat, and twist-boat conformations. MM2 calculations can predict the energetic preference for one of these forms, which is crucial for determining the spatial orientation of the methoxy and methanesulfonamide substituents. Such predictions are a critical first step for more advanced computational studies, such as molecular docking, where the starting conformation of the ligand can significantly influence the outcome. nih.govnih.gov

Illustrative Data: The following table presents hypothetical relative energies for plausible conformers of this compound as would be determined by MM2 calculations. These values are for demonstrative purposes only.

Conformer IDOxane Ring ConformationMethoxy Group OrientationRelative Energy (kcal/mol)Boltzmann Population (%) at 298K
Conf-01 ChairEquatorial0.0075.8
Conf-02 ChairAxial1.2011.1
Conf-03 Twist-Boat-3.500.4
Conf-04 Boat-5.80<0.1

Prediction of Molecular Properties

Theoretical Determination of Acidity (pKa) of the Sulfonamide N-H

The acidity of the sulfonamide N-H proton is a critical physicochemical parameter, as the ionization state of this compound at physiological pH (approx. 7.4) dictates its solubility, membrane permeability, and ability to interact with biological targets. Computational chemistry offers several well-established methods for predicting the aqueous pKa value.

One powerful approach involves quantum mechanical calculations to determine the Gibbs free energy of dissociation for the acidic proton. nih.gov This method often employs a thermodynamic cycle that dissects the dissociation process in solution into gas-phase deprotonation and the solvation energies of the proton, the neutral molecule, and its conjugate base. Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)) and an implicit solvation model like the Conductor-like Polarizable Continuum Model (CPCM), are commonly used for these calculations. nih.gov

Another innovative method for predicting the pKa of sulfonamides involves establishing linear relationships between the calculated equilibrium bond lengths of the sulfonamide group and the experimental aqueous pKa values. chemrxiv.orgrsc.orgrsc.org Research has demonstrated a strong correlation between parameters like the S-N or C-S bond lengths and the acidity of the N-H proton for various classes of sulfonamides. chemrxiv.orgrsc.org By calculating the optimized geometry of this compound and its relevant bond lengths, its pKa could be estimated by applying a pre-established correlation equation for a structurally similar set of compounds. rsc.org This method can be particularly efficient for screening studies. nih.gov

Illustrative Data: The following table provides a hypothetical pKa prediction for this compound, illustrating the typical output of such a computational study. This value is not based on experimental data.

PropertyComputational MethodPredicted ValueImplication at pH 7.4
Aqueous pKa DFT (B3LYP/6-311G(d,p)) with CPCM9.85Predominantly in the neutral, protonated form

Computational Estimation of Dipole Moments and Polarizability

The molecular dipole moment and polarizability are fundamental electronic properties that govern a molecule's interaction with electric fields, including those generated by other molecules, such as solvent or a receptor binding site. These properties are crucial for understanding non-covalent interactions, particularly electrostatic and induction forces.

Computational methods such as Hartree-Fock (HF), second-order Møller-Plesset perturbation theory (MP2), and DFT functionals (e.g., B3LYP) are widely employed for these calculations. acs.orgrowleygroup.net The choice of basis set is critical for obtaining accurate results, with augmented, correlation-consistent basis sets like aug-cc-pVTZ generally providing a good balance of accuracy and computational cost. acs.orgrowleygroup.net The calculations yield the components of the dipole moment vector (μx, μy, μz) and the polarizability tensor (αxx, αxy, etc.), which provide detailed information about the magnitude and orientation of these properties. nih.gov

Illustrative Data: The table below presents hypothetical values for the dipole moment and polarizability of this compound, as would be obtained from quantum chemical calculations. These are not experimental results.

Electronic PropertyParameterPredicted Value
Dipole Moment μ (Debye)3.45 D
Polarizability α (ų)18.2

Molecular Dynamics Simulations and Ligand-Macromolecule Interaction Studies

Simulation of Molecular Behavior in Condensed Phases

To understand the behavior of this compound in a biologically relevant environment, such as in aqueous solution, Molecular Dynamics (MD) simulations are an invaluable tool. acs.orgunimi.it MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. unimi.itacs.org This provides a dynamic picture of the molecule's behavior, in contrast to the static view offered by energy minimization methods. researchgate.net

A typical MD simulation would involve placing a single molecule of this compound in a periodic box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field. The simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a representative range of conformations and solvent interactions.

Analysis of the resulting trajectory can yield a wealth of information. This includes the conformational preferences of the molecule in solution, the stability of intramolecular hydrogen bonds, and the detailed structure of the surrounding solvent shell. acs.org Key properties such as the radial distribution function between specific atoms of the solute and solvent can be calculated to quantify the solvation structure. Furthermore, the simulation can provide insights into the dynamic flexibility of the molecule, revealing how it might adapt its shape upon approaching a binding partner. unimi.it

Theoretical Analysis of Binding Energetics with Macromolecular Receptors (e.g., enzymes, proteins)

A primary goal in computational drug discovery is to predict the binding affinity of a small molecule to a specific protein target. nih.govnih.gov Theoretical methods allow for the estimation of the binding free energy (ΔG_bind), which determines the strength of the interaction between this compound (the ligand) and a macromolecular receptor.

The process typically begins with molecular docking, a method used to predict the preferred binding pose of the ligand within the receptor's active site. This is followed by more rigorous and computationally intensive methods to calculate the binding energetics. researchgate.net

One common approach is the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method. This "end-point" method involves running separate MD simulations of the protein-ligand complex, the free protein, and the free ligand in solution. researchgate.net Snapshots from these trajectories are then used to calculate the binding free energy by summing the changes in molecular mechanical gas-phase energies and solvation free energies.

More accurate, albeit demanding, methods include alchemical free energy calculations such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). researchgate.net These methods compute the free energy difference by simulating a non-physical pathway that "transforms" the ligand into solvent or another ligand within the binding site and in solution. researchgate.net These calculations provide a more theoretically sound estimate of binding affinity and can be instrumental in the rational design of more potent analogues. nih.gov Analysis of the energy components can also reveal the key driving forces for binding, such as specific hydrogen bonds, hydrophobic interactions, or electrostatic contributions. acs.org

Illustrative Data: The following table shows a hypothetical breakdown of binding free energy components for the interaction of this compound with a hypothetical protein kinase, as might be derived from an MM/PBSA calculation. These values are purely illustrative.

Energy ComponentContribution (kcal/mol)
Van der Waals Energy -35.2
Electrostatic Energy -18.5
Polar Solvation Energy +32.8
Non-Polar Solvation Energy -4.1
Binding Free Energy (ΔG_bind) -25.0

Characterization of Molecular Recognition and Interaction Sites

The molecular structure of this compound features several functional groups that dictate its potential for non-covalent interactions, which are crucial for molecular recognition processes. Computational methods, such as the analysis of the molecular electrostatic potential (MEP) and quantum theory of atoms in molecules (QTAIM), are instrumental in identifying these sites.

The primary interaction sites on the molecule are associated with its hydrogen-bonding capabilities. The sulfonamide group (-SO₂NH₂) is a classic hydrogen-bond donor through its N-H protons and a strong hydrogen-bond acceptor via the two sulfonyl oxygen atoms. nih.govresearchgate.net Studies on related sulfonamide structures have confirmed the propensity of the sulfonyl group's oxygen atoms to participate in intermolecular hydrogen bonds of the N-H···O=S type, which often drive the supramolecular assembly in the solid state. nih.gov

Furthermore, the 4-methoxyoxane moiety introduces additional interaction sites. The oxygen atom of the methoxy group (-OCH₃) and the oxygen atom within the oxane ring are both potential hydrogen-bond acceptors. These sites can interact with hydrogen-bond donors in their environment, such as water molecules or biological macromolecules.

Table 1: Potential Non-Covalent Interaction Sites on this compound This table is a theoretical projection based on the functional groups present in the molecule.

Functional GroupPotential Interaction RoleType of Interaction
Sulfonamide (-NH₂)Hydrogen Bond DonorN-H···A (A=Acceptor)
Sulfonyl (-SO₂)Hydrogen Bond AcceptorD-H···O=S (D=Donor)
Methoxy (-OCH₃)Hydrogen Bond AcceptorD-H···O-C
Oxane Ring (-O-)Hydrogen Bond AcceptorD-H···O-C
Oxane Ring (-CH₂-)Weak Hydrogen Bond DonorC-H···A

Reaction Pathway Analysis

The atmospheric fate and reactivity of this compound can be modeled by examining studies on simpler sulfonamides, such as methanesulfonamide (MSAM). Atmospheric degradation is often initiated by reactions with highly reactive species like the hydroxyl (•OH) radical.

The primary reaction mechanism for sulfonamides with •OH radicals in the atmosphere is hydrogen atom abstraction. For this compound, there are several potential abstraction sites: the N-H protons of the sulfonamide group, the C-H protons of the methanesulfonamide's methyl group (if it were not substituted, as in our target molecule), and the C-H protons on the oxane ring.

Computational studies on MSAM have investigated the transition states for H-atom abstraction from both the methyl (-CH₃) and amine (-NH₂) groups. One theoretical study identified that the abstraction of a hydrogen atom from the -NH₂ group by an •OH radical, forming a nitrogen-centered radical (CH₃S(═O)₂N•H), is the most favorable pathway. acs.org This reaction was found to have a relatively low activation barrier of approximately 2.3 kcal/mol. acs.org In contrast, an experimental study concluded that H-abstraction from the -CH₃ group is the dominant initial step for MSAM degradation. copernicus.org This discrepancy highlights the complexity of these reaction systems.

For this compound, the methanesulfonamide group is attached to the oxane ring, so H-abstraction would occur from either the -NH₂ group or the C-H bonds of the oxane ring. Calculating the transition state energies for these competing pathways would be essential to determine the most likely initial step in its atmospheric degradation. The transition state is the highest energy point on the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway.

Kinetic and mechanistic studies on methanesulfonamide (MSAM) provide valuable data for estimating the atmospheric lifetime and degradation products of more complex sulfonamides. Experimental studies using relative rate techniques have determined the rate coefficient for the reaction of MSAM with •OH radicals at 298 K. copernicus.org

A recent experimental investigation determined the rate coefficient to be (1.4 ± 0.3) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.org Theoretical calculations have yielded a comparable value of 1.2 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at the same temperature. acs.org Using the experimental rate coefficient and assuming a typical diel-averaged •OH concentration of 1 × 10⁶ molecules cm⁻³, the atmospheric lifetime of MSAM is estimated to be about 80 days. copernicus.org This suggests that sulfonamides can persist in the atmosphere long enough for long-range transport.

The degradation mechanism following the initial H-atom abstraction is complex. In the case of MSAM, experimental product analysis has identified CO₂, CO, SO₂, and HNO₃ as the main end products, with smaller yields of N₂O and formic acid. copernicus.org The formation of these products is consistent with the initial abstraction of a hydrogen atom from the methyl group, followed by a cascade of reactions involving atmospheric oxygen (O₂). copernicus.org Theoretical studies, however, suggest that the N-centered radical formed from H-abstraction at the amine site would further react with O₂ to form a corresponding RO₂ radical adduct, which then decomposes into various final products. acs.org

Table 2: Kinetic Data for the Reaction of Methanesulfonamide (MSAM) with •OH Radical at 298 K Data from studies on MSAM are used as a model for sulfonamide reactivity.

ParameterExperimental ValueTheoretical ValueReference
Rate Coefficient (k)(1.4 ± 0.3) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹1.2 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ copernicus.org, acs.org
Atmospheric Lifetime (τ)~80 days- copernicus.org

Table 3: Experimentally Observed Molar Yields of End Products from MSAM + •OH Reaction Data from Berasategui et al. (2020) copernicus.org

ProductMolar Yield
Carbon Dioxide (CO₂)0.73 ± 0.11
Carbon Monoxide (CO)0.28 ± 0.04
Sulfur Dioxide (SO₂)0.96 ± 0.15
Nitric Acid (HNO₃)0.62 ± 0.09
Nitrous Oxide (N₂O)0.09 ± 0.02
Formic Acid (HC(O)OH)0.03 ± 0.01

Synthetic Utility and Applications in Chemical Research

Development of Novel Methodologies

Contribution to Green and Sustainable Synthetic Protocols

Following a comprehensive review of scientific literature and chemical databases, there is currently no available research detailing the specific application of (4-Methoxyoxan-4-yl)methanesulfonamide in green and sustainable synthetic protocols. While the principles of green chemistry are increasingly integral to the development of new synthetic methods—focusing on reducing waste, using less hazardous solvents, and improving atom economy—the role of this particular compound in achieving these goals has not been documented. Future research may explore its potential as a catalyst, reagent, or building block in environmentally benign syntheses, but at present, no such studies have been published.

Exploration of New Reaction Types (e.g., electrochemical, photocatalytic)

An extensive search of the chemical literature reveals no instances of this compound being utilized in the exploration of new reaction types, such as electrochemical or photocatalytic methods. These emerging areas of synthesis leverage electricity and light, respectively, to drive chemical reactions, often under mild conditions. While the field is rapidly expanding, the involvement of this compound in such innovative synthetic approaches has not been documented. Its electrochemical and photochemical properties remain uncharacterized in the context of synthetic applications.

Q & A

Q. Q1. What are the established synthetic routes for (4-Methoxyoxan-4-yl)methanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two key steps:

Preparation of (4-Methoxyoxan-4-yl)methanesulfonyl chloride : Reacting the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) under anhydrous conditions in dichloromethane (DCM) at 0–5°C .

Ammonolysis : Reacting the sulfonyl chloride intermediate with ammonia (NH₃) in tetrahydrofuran (THF) at controlled temperatures (20–25°C) to form the sulfonamide .

  • Critical Parameters : Excess NH₃ improves conversion rates, while slow addition minimizes side reactions. Purity (>95%) is achieved via column chromatography or recrystallization.

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy, oxane, and sulfonamide moieties (e.g., δ ~3.3 ppm for methoxy protons, δ ~3.8 ppm for oxane protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 210.1 (calculated for C₇H₁₅NO₄S) .
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1320 cm⁻¹ (S-N stretching) .

Q. Q3. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonamide group.
  • Degradation Pathways : Susceptible to moisture (hydrolysis to sulfonic acid) and UV light (radical degradation). Stability studies recommend periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to monitor purity .

Advanced Research Questions

Q. Q4. How can computational modeling optimize reaction pathways for this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for sulfonamide formation to identify rate-limiting steps (e.g., NH₃ nucleophilic attack on sulfonyl chloride) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics. Studies show THF stabilizes intermediates via hydrogen bonding, improving yields by ~15% .

Q. Q5. What strategies resolve contradictions in biological activity data for sulfonamide analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of this compound with analogs (e.g., cyclohexyl or fluorophenyl substitutions) using enzyme inhibition assays (IC₅₀ values) .
  • Meta-Analysis : Cross-reference data from independent studies to identify outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain resistance profiles .

Q. Q6. How can researchers design experiments to probe the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins (e.g., carbonic anhydrase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., sulfonamide oxygen interactions with Zn²⁺ in enzyme active sites) .

Safety and Compliance

  • Hazard Codes : H314 (Causes severe skin burns). Handle with nitrile gloves and fume hoods.
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.